4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol is an organic compound with a complex structure that includes both hydrazone and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol typically involves the condensation of 4-hydroxyacetophenone with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazines and related compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The hydrazone group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt normal cellular processes and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N’-(1-(4-Hydroxyphenyl)propylidene)-2-phenyl-4-quinolinecarbohydrazide: Similar structure but with a quinoline ring.
4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol: Contains a secondary amino group instead of a hydrazone group
Uniqueness
4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol is unique due to its combination of phenol and hydrazone functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[C-ethyl-N-[1-(4-hydroxyphenyl)propylideneamino]carbonimidoyl]phenol |
InChI |
InChI=1S/C18H20N2O2/c1-3-17(13-5-9-15(21)10-6-13)19-20-18(4-2)14-7-11-16(22)12-8-14/h5-12,21-22H,3-4H2,1-2H3 |
InChI Key |
LKXNALRUDYMXNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NN=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.